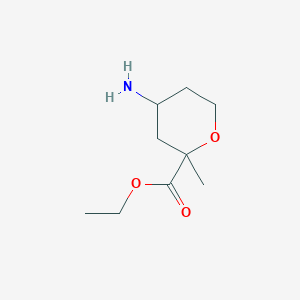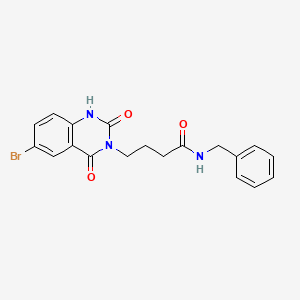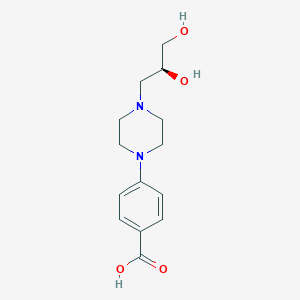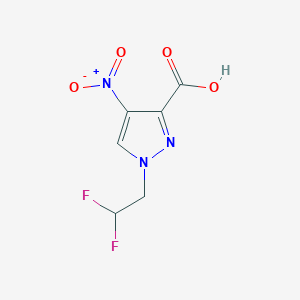
Ethyl 4-amino-2-methyloxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-2-methyloxane-2-carboxylate is a chemical compound with the CAS Number: 2089690-83-3 . It has a molecular weight of 187.24 .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 4-amino-2-methyltetrahydro-2H-pyran-2-carboxylate . The InChI code is 1S/C9H17NO3/c1-3-12-8(11)9(2)6-7(10)4-5-13-9/h7H,3-6,10H2,1-2H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 187.24 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Polymer Chemistry and Material Science
- Cyclodextrins in Polymer Chemistry : Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst, demonstrating applications in enzymatic oxidative polymerization and cross-linking in aqueous mediums, highlighting the potential in creating novel polymeric materials (Yan Pang, H. Ritter, Monir Tabatabai, 2003).
Organic Synthesis
- Synthesis of Highly Functionalized Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate's reactivity in phosphine-catalyzed [4 + 2] annulations with N-tosylimines shows its utility in synthesizing complex organic structures, which could be relevant for designing synthesis routes involving Ethyl 4-amino-2-methyloxane-2-carboxylate (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Enzymatic Reactions and Biocatalysis
- Enzymatic Kinetic Resolution of Primary Amines : The kinetic resolution of 2-amino-4-phenyl-butane using carboxylic acids and their ethyl esters as acyl donors highlights the potential of enzymes in selective chemical transformations, relevant for research on enzyme-catalyzed reactions of similar esters (M. Nechab, Nadia Azzi, N. Vanthuyne, M. Bertrand, S. Gastaldi, G. Gil, 2007).
Antioxidant and Antimicrobial Studies
- Sulfonamide Derived Esters : Studies on sulfonamide-derived esters, including methyl and ethyl esters, revealed significant antioxidant, enzyme inhibition, and antimicrobial activities. This underscores the broader potential of ethyl esters in pharmaceutical and biochemical research (M. Danish, A. Bibi, K. Gilani, M. Raza, Muhammad Ashfaq, M. Arshad, A. Asiri, K. Ayub, 2019).
Safety and Hazards
The compound is associated with certain hazard statements including H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, please refer to the MSDS .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-amino-2-methyloxane-2-carboxylate involves the reaction of ethyl 2-(chloromethyl)oxane-2-carboxylate with methylamine followed by reduction with sodium borohydride.", "Starting Materials": [ "Ethyl 2-(chloromethyl)oxane-2-carboxylate", "Methylamine", "Sodium borohydride", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Ethyl 2-(chloromethyl)oxane-2-carboxylate is dissolved in a mixture of methanol and diethyl ether.", "Step 2: Methylamine is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is stirred for several hours until TLC analysis shows complete consumption of the starting material.", "Step 4: The reaction mixture is then cooled to 0°C and sodium borohydride is added slowly with stirring.", "Step 5: The reaction mixture is stirred for several hours until TLC analysis shows complete reduction of the intermediate.", "Step 6: The reaction mixture is quenched with hydrochloric acid and the organic layer is separated.", "Step 7: The aqueous layer is basified with sodium hydroxide and extracted with diethyl ether.", "Step 8: The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 9: The crude product is purified by column chromatography to yield Ethyl 4-amino-2-methyloxane-2-carboxylate as a white solid." ] } | |
CAS-Nummer |
2089690-83-3 |
Molekularformel |
C9H18ClNO3 |
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
ethyl 4-amino-2-methyloxane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-3-12-8(11)9(2)6-7(10)4-5-13-9;/h7H,3-6,10H2,1-2H3;1H |
InChI-Schlüssel |
RSQJILHOFQBVCP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CC(CCO1)N)C |
Kanonische SMILES |
CCOC(=O)C1(CC(CCO1)N)C.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2877477.png)

![N-(butan-2-yl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2877479.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2877482.png)
![4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B2877485.png)

![N-(3,5-dimethylphenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2877487.png)
![N-(3-fluorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2877490.png)

![2-[(5-Methylfuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2877494.png)
![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2877496.png)


![(3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one](/img/structure/B2877500.png)
